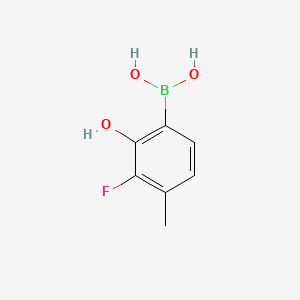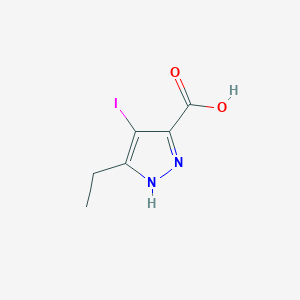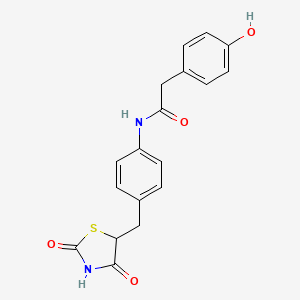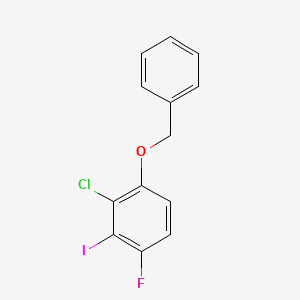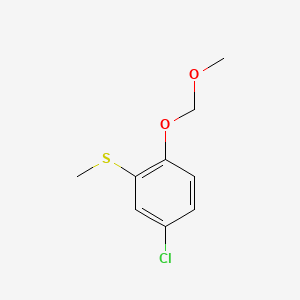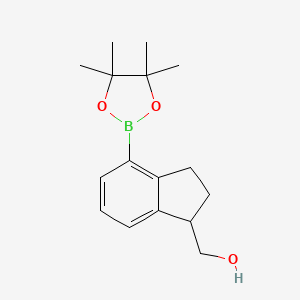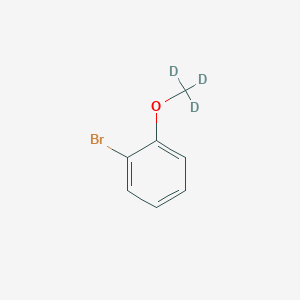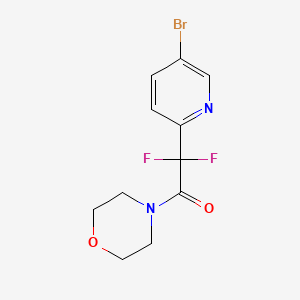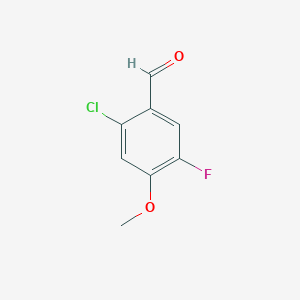
2-Chloro-5-fluoro-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO2. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methoxybenzaldehyde typically involves the halogenation of 4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzaldehyde is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro and fluoro groups under appropriate conditions.
Major Products Formed
Oxidation: 2-Chloro-5-fluoro-4-methoxybenzoic acid.
Reduction: 2-Chloro-5-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-fluoro-4-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-fluoro-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Chloro-2-fluoro-4-methoxybenzaldehyde
- 3-Chloro-4-methoxybenzaldehyde
- 3,5-Dichloro-4-methoxybenzaldehyde
Uniqueness
2-Chloro-5-fluoro-4-methoxybenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and methoxy groups enhances its reactivity and makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C8H6ClFO2 |
|---|---|
分子量 |
188.58 g/mol |
IUPAC名 |
2-chloro-5-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 |
InChIキー |
OPYXXQBTIZKNJV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



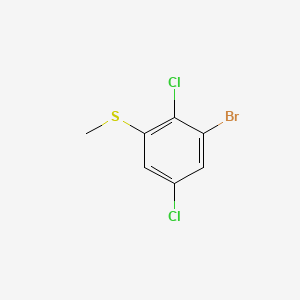

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
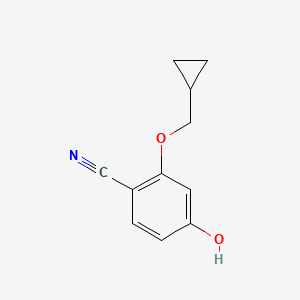
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
